Technical Guide: D-Homocysteine Thiolactone – Chemical Structure, Properties, and Biological Applications
Technical Guide: D-Homocysteine Thiolactone – Chemical Structure, Properties, and Biological Applications
Executive Summary
D-Homocysteine Thiolactone (D-HcyTL) is the D-enantiomer of the cyclic thioester derived from homocysteine.[1] Unlike its L-isomer, which is a toxic metabolic byproduct generated by error-editing in protein synthesis, D-HcyTL is primarily used as a chiral building block and a negative control in biological assays.[1] Its unique stereochemistry confers distinct enzymatic stability profiles while retaining the high chemical reactivity characteristic of the thiolactone ring. This guide provides a comprehensive technical analysis of D-HcyTL, covering its physicochemical properties, synthesis, reactivity, and specific experimental handling requirements.
Chemical Identity & Stereochemistry
The reactivity of D-HcyTL is dominated by the strain of the five-membered thiolactone ring, which renders the carbonyl carbon highly electrophilic.
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | (3R)-3-aminothiolan-2-one hydrochloride |
| Common Name | D-Homocysteine thiolactone hydrochloride |
| CAS Number | 1120-77-0 (D-HCl salt) / 6038-19-3 (DL-HCl) |
| Molecular Formula | C₄H₇NOS[1][2][3][4] · HCl |
| Molecular Weight | 153.63 g/mol (HCl salt); 117.17 g/mol (Free base) |
| Chirality | D-configuration (R-stereocenter at C3) |
Structural Analysis
The molecule features a rigid thiolactone ring. The "D" configuration indicates the amino group at position 3 is in the R orientation (unlike standard amino acids where L corresponds to S, for cysteine/homocysteine analogs, priority rules can vary, but D-homocysteine is generally (R)).
-
Ring Strain: The 5-membered thioester ring is thermodynamically unstable relative to the open-chain form at neutral/alkaline pH.[1]
-
Electrophilicity: The carbonyl carbon is susceptible to nucleophilic attack by amines (aminolysis) and hydroxide ions (hydrolysis).
Synthesis and Purification
The synthesis of D-HcyTL requires strict adherence to stereochemical control to prevent racemization.[1] The primary route involves the demethylation of D-Methionine followed by acid-catalyzed cyclization.[1]
Synthetic Pathway (D-Methionine Route)[1]
Figure 1: Synthetic pathway for D-Homocysteine Thiolactone HCl from D-Methionine.
Purification Protocol
-
Demethylation: D-Methionine is reduced using sodium metal in liquid ammonia.[1][5] This yields the disodium salt of D-homocysteine.[1][5]
-
Cyclization: The intermediate is treated with concentrated hydrochloric acid and refluxed. The acidic environment promotes the intramolecular condensation of the thiol and carboxylic acid groups.
-
Crystallization: The crude HCl salt is recrystallized from ethanol/isopropanol.
-
Quality Control: Optical rotation
must be checked to confirm enantiomeric purity (Specific rotation for D-isomer is typically negative in water, approx -21° to -25°, opposite to L-isomer).[1]
-
Physicochemical Properties & Stability
D-HcyTL HCl is a white crystalline powder.[1][2][3] Its stability is heavily pH-dependent.[1]
Solubility and pKa
| Solvent | Solubility | Notes |
| Water | Highly Soluble (>50 mg/mL) | Stable in acidic solution; hydrolyzes at pH > 6.0 |
| DMSO | Soluble | Suitable for stock solutions (store at -20°C) |
| Ethanol | Slightly Soluble | Used for recrystallization |
| Methanol | Soluble | - |
-
pKa (Amino Group): ~7.[6][7]1. This relatively low pKa (compared to lysine's ~10.5) means a significant fraction exists as the uncharged free base at physiological pH, facilitating membrane permeability.
Hydrolysis Kinetics
At physiological pH (7.4), D-HcyTL undergoes spontaneous hydrolysis to D-Homocysteine.[1]
-
Half-life (pH 7.4, 37°C): Approximately 24 hours.[1]
-
Mechanism: Hydroxide ion attacks the carbonyl, opening the ring to form the thio-carboxylate, which protonates to the free thiol.
Biological Interactions & Pharmacology[1]
This section distinguishes the D-isomer from the biologically pervasive L-isomer.[1]
Enzymatic Hydrolysis (PON1 Specificity)
While the L-isomer is a high-affinity substrate for serum Paraoxonase 1 (PON1), the D-isomer shows significantly reduced activity.[1]
-
Enzyme: PON1 (Calcium-dependent esterase associated with HDL).[1]
-
Substrate Specificity: PON1 hydrolyzes L-HcyTL roughly 4-fold faster than D-HcyTL.[1]
-
Implication: D-HcyTL has a longer half-life in plasma than the L-isomer, potentially allowing for prolonged chemical reactivity (protein acylation) in in vivo models.[1]
Protein N-Homocysteinylation
Both D- and L-isomers chemically react with protein lysine residues.[1][8] This is a non-enzymatic nucleophilic attack.
-
Reaction: The
-amino group of Lys attacks the thiolactone carbonyl. -
Product: N-D-homocysteinyl-protein (peptide bond formation) + free sulfhydryl group.[1]
-
Consequence: Protein unfolding, aggregation, and generation of neo-antigens.
Metabolic Fate Diagram
Figure 2: Metabolic fate of D-Homocysteine Thiolactone.[1] Note the "Slow" hydrolysis by PON1 compared to the L-isomer.[1]
Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable 100 mM stock.
-
Dissolve in anhydrous DMSO or 0.1 M HCl .
-
Caution: Do NOT dissolve in neutral buffers (PBS) for storage; hydrolysis will occur.
-
-
Store aliquots at -20°C. Stable for 3-6 months.
Measurement of Free Thiol (Ellman's Assay)
Since D-HcyTL has a "masked" thiol (thioester), it does not react with Ellman's reagent (DTNB) until the ring opens. This property is used to measure hydrolysis rates.[9]
Protocol:
-
Incubation: Incubate D-HcyTL (e.g., 1 mM) in PBS (pH 7.4) at 37°C.[10]
-
Sampling: At time points (0, 1, 2, 4, 24 h), remove an aliquot.
-
Detection: Mix aliquot with DTNB solution (0.1 mM DTNB in 0.1 M Tris, pH 8.0).
-
Read: Measure Absorbance at 412 nm immediately.
-
Calculation: Increased Abs412 correlates to ring opening (formation of free D-Homocysteine).[1]
Protein Homocysteinylation Assay
To verify if D-HcyTL modifies a target protein:
-
Incubate Protein (1 mg/mL) with D-HcyTL (0.1 - 1.0 mM) in PBS for 24h at 37°C.
-
Control: Incubate Protein alone.
-
Detection: Western Blot using anti-N-homocysteine antibodies (these antibodies often recognize the N-Hcy moiety regardless of stereochemistry, though specificity should be validated).[1]
-
Alternative: Mass Spectrometry (look for +117 Da shift on Lysine residues).
References
-
Jakubowski, H. (2000). "Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans." The Journal of Nutrition. Link
-
Perła-Kaján, J., et al. (2007).[1] "Mechanisms of homocysteine toxicity in humans." Amino Acids.[3][5][10][11][12] Link
-
Domagała, T.B., et al. (2006). "Hydrolysis of homocysteine thiolactone by paraoxonase 1 (PON1)." ResearchGate.[9] (Confirming PON1 activity on thiolactones). Link
-
BenchChem. "D-Homocysteine thiolactone hydrochloride Structure and Properties."[1][8] Link
-
Sigma-Aldrich. "DL-Homocysteine thiolactone hydrochloride Product Information."[1] (For physicochemical baseline). Link
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- 5. Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride [quickcompany.in]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
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